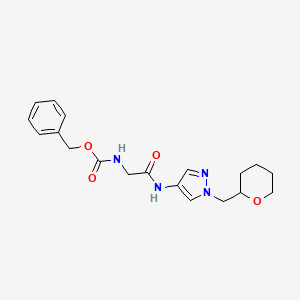

benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[2-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-15-6-2-1-3-7-15)22-16-10-21-23(12-16)13-17-8-4-5-9-26-17/h1-3,6-7,10,12,17H,4-5,8-9,11,13-14H2,(H,20,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQHRKBWUVJOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines. They can be installed and removed under relatively mild conditions.

Mode of Action

The compound can be viewed as the ester of carbamic acid and benzyl alcohol. It is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the benzyl carbamate group is removable with Lewis acids.

Biochemical Pathways

In general, carbamates play a crucial role in the synthesis of peptides, which are vital components of proteins and other biological structures.

Pharmacokinetics

It’s important to note that the compound is a white solid that is soluble in organic solvents and moderately soluble in water, which may influence its bioavailability.

Biological Activity

Benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing biological activity. The structural formula can be represented as follows:

This structure includes:

- A benzyl group,

- A carbamate moiety,

- A pyrazole ring,

- A tetrahydropyran substituent.

Biological Activity Overview

The biological activities of benzyl carbamates are primarily attributed to their interactions with various biological targets, including enzymes and receptors. Key areas of activity include:

- Antimicrobial Activity : Carbamate derivatives have shown promising results against various pathogens, including bacteria and fungi. For example, studies have demonstrated that certain carbamate compounds exhibit moderate to high inhibitory effects against Mycobacterium tuberculosis .

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives containing the pyrazole ring have been linked to significant cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that benzyl carbamates may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The presence of the carbamate group enhances the compound’s ability to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : The structural components may facilitate binding to various receptors, influencing cell signaling pathways associated with growth and survival.

Antimicrobial Activity

A study highlighted the effectiveness of carbamate derivatives against M. tuberculosis, showcasing a minimum inhibitory concentration (MIC) as low as 5 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) |

|---|---|

| Benzyl Carbamate | 10 |

| Ethyl Carbamate | 5 |

| Methyl Carbamate | 25 |

Anticancer Activity

Research on pyrazole-containing compounds has shown significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzyl Carbamate | A549 (Lung Cancer) | < 10 |

| Pyrazole Derivative | HepG2 (Liver Cancer) | < 5 |

Anti-inflammatory Effects

In vitro studies have indicated that benzyl carbamates can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

-

Case Study on Antitubercular Activity :

- Researchers synthesized several benzyl carbamate derivatives and tested their efficacy against drug-resistant strains of M. tuberculosis. Results indicated that modifications to the benzyl group significantly enhanced antimicrobial potency.

-

Case Study on Anticancer Activity :

- A series of experiments were conducted on pyrazole derivatives where one compound showed a remarkable ability to induce apoptosis in breast cancer cells through caspase activation.

Scientific Research Applications

Biological Activities

Research has shown that pyrazole derivatives possess a wide range of biological activities, including:

- Antibacterial Activity : Compounds containing pyrazole have demonstrated significant antibacterial properties. Studies indicate that modifications to the pyrazole structure can enhance its efficacy against resistant bacterial strains .

- Anticancer Properties : Pyrazole derivatives are being explored for their anticancer potential. They have been reported to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways .

- Anti-inflammatory Effects : Many pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . For instance, some derivatives have shown IC50 values that outperform standard anti-inflammatory drugs like celecoxib .

Table 1: Common Synthesis Routes for Pyrazole Derivatives

Case Studies and Research Findings

Several studies have reported on the therapeutic potential of benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate and similar compounds:

- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives showed promising results against various cancer cell lines, with some derivatives exhibiting selectivity towards specific types of cancer cells .

- Inhibition of Enzymatic Activity : Research has indicated that certain pyrazole derivatives can inhibit enzymes related to inflammation and cancer progression, such as COX and various kinases involved in signaling pathways .

- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into how these compounds interact with their biological targets, aiding in the design of more effective derivatives .

Q & A

Basic: What are the recommended synthetic routes for synthesizing benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate?

Answer:

The synthesis typically involves three key steps:

Pyrazole functionalization : Introduce the tetrahydro-2H-pyran-2-ylmethyl group to the pyrazole core via alkylation or Mitsunobu reactions.

Aminoethyl oxo group installation : Condensation reactions (e.g., using ethyl oxalyl chloride) link the aminoethyl-oxo moiety to the pyrazole.

Carbamate formation : React the intermediate with benzyl chloroformate under basic conditions (e.g., triethylamine in THF).

Characterization relies on NMR for structural validation and HRMS for molecular weight confirmation .

Advanced: How can researchers optimize low yields during the carbamation step?

Answer:

- Reaction conditions : Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C) to minimize side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group.

- Protection strategies : Temporarily protect reactive sites (e.g., using Boc groups) to prevent undesired interactions.

- Analytical monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR identify functional groups (e.g., carbamate C=O at ~155 ppm).

- X-ray crystallography : Resolves 3D structure and confirms stereochemistry (use SHELXL for refinement) .

- IR spectroscopy : Detects amide (1650–1700 cm) and carbamate (1720–1750 cm) stretches .

Advanced: How to resolve discrepancies between NMR and X-ray crystallography data?

Answer:

- Purity verification : Use HPLC to confirm sample homogeneity.

- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09).

- Crystallization optimization : Test different solvents (e.g., DMSO/water) to improve crystal quality .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced: How to design a structure-activity relationship (SAR) study for the pyrazole moiety?

Answer:

- Analog synthesis : Modify substituents on the pyrazole (e.g., electron-withdrawing groups) and test activity.

- Computational docking : Use AutoDock Vina to predict binding modes with target proteins.

- Statistical analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Basic: What stability considerations are critical under physiological conditions?

Answer:

- Hydrolytic stability : Assess carbamate and amide bond degradation in PBS (pH 7.4) via LC-MS.

- Oxidative stability : Monitor for oxidation of the tetrahydro-2H-pyran group using radical scavengers (e.g., BHT).

- Temperature effects : Conduct accelerated stability studies at 40°C/75% RH .

Advanced: How to predict pharmacokinetic properties using in silico tools?

Answer:

- ADMET prediction : SwissADME estimates logP (lipophilicity) and BBB permeability.

- Metabolic sites : Use MetaSite to identify CYP450-mediated oxidation hotspots.

- Molecular dynamics : Simulate plasma protein binding (e.g., with human serum albumin) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.